N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide
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Overview
Description
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[4.2.0]octa-1,3,5-triene core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a series of reactions involving benzocyclobutene and (2-bromo-vinyl)-benzene . The structure of the product is confirmed using techniques such as 1H- and 13C-NMR and HRMS .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still being studied, but they likely involve binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the phenylacetamide group. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
32268-06-7 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H19NO/c1-12-8-13(2)18-15(9-12)11-16(18)19-17(20)10-14-6-4-3-5-7-14/h3-9,16H,10-11H2,1-2H3,(H,19,20) |
InChI Key |
BCLVYDWRPNTZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(CC2=C1)NC(=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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